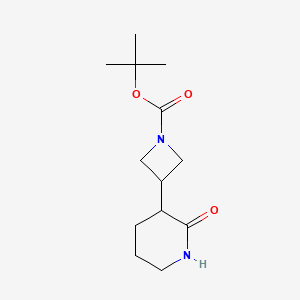

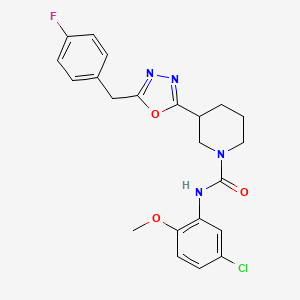

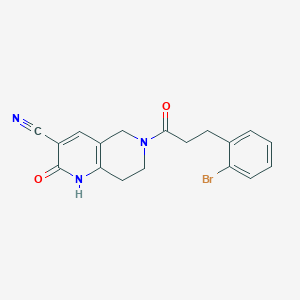

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Benzisothiazolin-3-One is a chemical compound with the molecular formula C7H5NOS. It is primarily used as an industrial biocide and preservative .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazolin-3-One consists of a benzene ring fused with an isothiazole ring. The isothiazole ring contains a nitrogen (N) and a sulfur (S) atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.1857. It has a density of 1.367g/cm3, a melting point of 154-158°C, a boiling point of 204.5°C at 760 mmHg, and a flash point of 77.5°C .Wissenschaftliche Forschungsanwendungen

Polymeric Redox Systems for Lithium Secondary Batteries

A study by Uemachi, Iwasa, and Mitani (2001) introduced a new redox system, poly(1,4-phenylene-1,2,4-dithiazol-3′,5′-yl) (PPDTA), as a cathode material for high-capacity lithium secondary batteries. This system is synthesized from aromatic thioamides and offers high theoretical charge density, fast redox rates, and electrical conductivity due to its unique structural features, including the 1,2,4-dithiazolium ring and benzene. The study suggests that the compound's structure could enhance battery performance significantly (Uemachi, Iwasa, & Mitani, 2001).

Advancements in Organic Synthesis Techniques

Lahm and Opatz (2014) discussed the benzoxazol-2-yl- substituent's role as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This finding is crucial for developing new synthetic pathways and understanding the influence of specific substituents on regioselectivity in organic reactions (Lahm & Opatz, 2014).

Photo-Physical Characteristics of Fluorescent Derivatives

Padalkar et al. (2011) synthesized novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, exploring their photo-physical properties. These compounds exhibit excited state intra-molecular proton transfer pathway with single absorption and dual emission characteristics, offering potential applications in fluorescent materials and sensors (Padalkar et al., 2011).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research contributes to the understanding of gelation mechanisms and the design of new gelator materials (Yadav & Ballabh, 2020).

Wirkmechanismus

Safety and Hazards

1,2-Benzisothiazolin-3-One is labeled as harmful (Xn) and dangerous for the environment (N). Risk phrases associated with this compound include R22 (Harmful if swallowed), R38 (Irritating to skin), R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact), and R50 (Very toxic to aquatic organisms) .

Zukünftige Richtungen

Given its effectiveness as a biocide, 1,2-Benzisothiazolin-3-One is widely used in various industries, including in the production of latex products, water-soluble resins, paints (latex paint), acrylic acid, polymers, polyurethane products, photographic washes, paper, ink, leather, and lubricating oil .

Eigenschaften

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S2/c10-8(15)5-11-9(12)6-3-1-2-4-7(6)16(11,13)14/h1-4H,5H2,(H2,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCLLCFZVGSPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2863560.png)

![5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2863565.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863573.png)